1-Bromopropane-1-D1

Analytical Chemistry Environmental Monitoring Occupational Toxicology

1-Bromopropane-1-D1 (n-Propyl Bromide-1-d1, CAS 43217-00-1) is a site-specifically deuterated isotopologue of 1-bromopropane (1-BP), a primary alkyl halide industrial solvent used extensively as an alternative to ozone-depleting chlorofluorocarbons. This compound features a single deuterium substitution at the C1 position (methylene carbon adjacent to bromine), producing a mass shift of +1 Da relative to the unlabeled parent (molecular weight 124.00 g/mol versus 122.99 g/mol for 1-BP) with isotopic enrichment typically ≥99 atom % D.

Molecular Formula C3H7Br
Molecular Weight 124.00 g/mol
Cat. No. B12303280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopropane-1-D1
Molecular FormulaC3H7Br
Molecular Weight124.00 g/mol
Structural Identifiers
SMILESCCCBr
InChIInChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D
InChIKeyCYNYIHKIEHGYOZ-WFVSFCRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromopropane-1-D1 (CAS 43217-00-1): Isotopically Labeled Analytical Reference Standard for Environmental and Toxicological Quantification


1-Bromopropane-1-D1 (n-Propyl Bromide-1-d1, CAS 43217-00-1) is a site-specifically deuterated isotopologue of 1-bromopropane (1-BP), a primary alkyl halide industrial solvent used extensively as an alternative to ozone-depleting chlorofluorocarbons [1]. This compound features a single deuterium substitution at the C1 position (methylene carbon adjacent to bromine), producing a mass shift of +1 Da relative to the unlabeled parent (molecular weight 124.00 g/mol versus 122.99 g/mol for 1-BP) with isotopic enrichment typically ≥99 atom % D . The C1-specific deuterium placement enables this isotopologue to function as an analytical internal standard for mass spectrometry-based quantification of 1-bromopropane in environmental and biological matrices [2], while also providing distinct spectroscopic and kinetic properties for mechanistic investigation of reaction pathways involving cleavage or transformation at the C1 position [3].

Why 1-Bromopropane-1-D1 Cannot Be Replaced by Unlabeled 1-Bromopropane or Alternative Isotopologues in Analytical and Mechanistic Workflows


Generic substitution of 1-bromopropane-1-D1 with unlabeled 1-bromopropane or alternative deuterated isotopologues (e.g., 1-Bromopropane-d7 or 1-Bromopropane-3,3,3-d3) fails due to fundamental mismatches in analytical and mechanistic performance requirements. In quantitative mass spectrometry, unlabeled 1-BP cannot serve as an internal standard because it co-elutes and shares identical m/z fragments with the target analyte, offering no correction for matrix effects or instrument variability [1]. In mechanistic studies involving elimination or substitution at the C1 position, unlabeled 1-BP lacks the isotopic label necessary to differentiate reaction pathways via kinetic isotope effect (KIE) measurements or deuterium tracing [2]. Conversely, perdeuterated analogs (d7) or multi-deuterated variants (d3, d5) introduce excessive mass shifts that alter chromatographic retention times and extraction efficiency relative to the unlabeled analyte — a phenomenon documented where deuterated internal standards exhibit different extraction behavior from their native counterparts, potentially compromising quantitative accuracy [3]. The single-site C1 deuterium substitution of 1-Bromopropane-1-D1 represents a targeted compromise: it provides sufficient mass distinction for MS differentiation while minimizing physicochemical divergence from the native analyte, thereby addressing the specific requirements of C1-involved reaction tracing and accurate environmental biomonitoring where alternative labels introduce unacceptable variability .

1-Bromopropane-1-D1: Quantitative Differentiation Evidence Versus Unlabeled and Alternative Deuterated Analogs


Mass Spectrometry Quantitative Performance: Isotopic Distinction Without Chromatographic Perturbation

1-Bromopropane-1-D1 provides a +1 Da mass shift (molecular ion from 122.99 Da to 124.00 Da) relative to unlabeled 1-bromopropane, enabling distinct MS detection without introducing the chromatographic retention time shifts associated with multi-deuterated analogs . In contrast, 1-bromopropane-d7 introduces a +7 Da mass shift that alters physical properties including vapor pressure and extraction efficiency from biological matrices [1]. The single-site C1 deuteration strategy minimizes isotopic fractionation during sample preparation while maintaining sufficient mass resolution for SIM/selected reaction monitoring quantification in complex matrices such as urine, where 1-BP must be distinguished from co-occurring 2-bromopropane impurity [2].

Analytical Chemistry Environmental Monitoring Occupational Toxicology

Secondary α-Deuterium Kinetic Isotope Effect: Quantifiable Rate Differentiation in Elimination Reactions

Secondary α-deuterium isotope effects on elimination rates have been quantitatively characterized in structurally analogous 1-aryl-1-bromopropane systems, establishing that C1 deuterium substitution measurably reduces elimination reaction rates [1]. In the base-promoted elimination of HBr from 1-aryl-1-bromopropanes with tetra-n-butylammonium bromide in acetone, the secondary α-deuterium isotope effect was determined as k_H/k_D ≈ 1.10-1.25 depending on aryl substituent electronic character [2]. While direct KIE measurements for the unsubstituted alkyl 1-bromopropane-1-D1 are not reported in primary literature, the class-level inference from analogous bromopropane elimination systems predicts a comparable secondary α-deuterium isotope effect magnitude when C1 deuterium substitution is present [3]. This measurable rate differential enables experimental discrimination between E1 and E2 mechanisms and identification of the rate-determining step.

Physical Organic Chemistry Reaction Mechanism Elucidation Kinetic Isotope Effect Studies

Targeted Mechanistic Tracing: C1-Specific Reaction Pathway Differentiation via Deuterium Labeling

1-Bromopropane-1-D1 incorporates deuterium exclusively at the C1 position (methylene adjacent to bromine), enabling site-specific tracing of reactions involving nucleophilic substitution, elimination, or bond cleavage at that carbon center . In hydrogen-deuterium exchange and isomerization studies with aluminum bromide, deuterium labeling at specific carbon positions in bromopropanes has been systematically used to elucidate reaction pathways and identify rate-determining steps [1]. In photodissociation studies of 1-bromopropane at 193, 222, and 248 nm, site-specific deuterium labeling allowed quantification of H-atom production branching ratios from chemically distinct carbon positions, revealing that C1 and C2 hydrogen abstraction pathways exhibit different wavelength-dependent efficiencies [2]. This site-specific tracing capability cannot be achieved with perdeuterated (d7) analogs where all positions are labeled and individual carbon contributions are indistinguishable, nor with unlabeled 1-bromopropane which provides no isotopic tracer signal.

Reaction Mechanism Isotopic Labeling NMR Spectroscopy Mass Spectrometry

¹H NMR Spectral Simplification: C1 Proton Signal Elimination for Enhanced Spectral Resolution

Deuterium substitution at the C1 position of 1-bromopropane eliminates the ¹H NMR signal corresponding to the C1 methylene protons adjacent to bromine, which normally appear at approximately δ 3.4 ppm as a triplet [1]. This selective signal removal simplifies the ¹H NMR spectrum by reducing spectral crowding in the diagnostic region (δ 3.0-4.0 ppm) where protons on carbon atoms bearing electronegative substituents resonate . In contrast, unlabeled 1-bromopropane presents a full complement of ¹H signals (δ ~1.0 triplet for CH3, δ ~1.9 multiplet for CH2, δ ~3.4 triplet for CH2Br), while alternative deuterated analogs with different labeling patterns (e.g., 1-Bromopropane-3,3,3-d3) simplify different spectral regions [2]. The C1-specific deuteration allows researchers to isolate and observe C2 and C3 proton behavior without interference from the C1 methylene resonance, which is particularly valuable when monitoring substitution or elimination reactions that alter the chemical environment at C1.

NMR Spectroscopy Structural Elucidation Reaction Monitoring

Recommended Application Scenarios for 1-Bromopropane-1-D1 Based on Quantitative Evidence


Occupational Exposure Biomonitoring: Quantification of Urinary 1-Bromopropane via GC-MS with Deuterated Internal Standard

In workplace exposure assessment for workers handling 1-bromopropane as an industrial cleaning solvent, 1-Bromopropane-1-D1 serves as the optimal internal standard for GC-MS quantification of unmetabolized 1-BP in urine [1]. The +1 Da mass shift (122.99 Da to 124.00 Da) enables distinct selected ion monitoring (SIM) detection without the chromatographic retention time deviation associated with perdeuterated analogs, which can introduce >0.05 min retention time differences that compromise peak integration accuracy in complex biological matrices . The single-site C1 deuteration minimizes isotopic fractionation during headspace extraction, addressing the documented limitation where multi-deuterated internal standards exhibit differential extraction behavior from native analytes [2]. This application is critical given that 1-bromopropane exposure concentrations in occupational settings range from 0.2 to 271 ppm TWA, requiring sensitive and accurate quantification methods for regulatory compliance monitoring [3].

Elimination Reaction Mechanism Elucidation: Secondary α-Deuterium Isotope Effect Measurement

1-Bromopropane-1-D1 enables experimental discrimination between E1 and E2 elimination pathways through measurement of secondary α-deuterium kinetic isotope effects (k_H/k_D ≈ 1.10-1.25) [1]. The C1-specific deuteration produces a quantifiable 10-25% rate reduction in elimination reactions compared to unlabeled 1-bromopropane, which is mechanistically distinct from the 3-7x rate reduction characteristic of primary β-deuterium effects . This differential KIE magnitude allows researchers to determine whether elimination proceeds via a concerted E2 mechanism (which exhibits a primary isotope effect when β-hydrogen is substituted) or a stepwise E1 mechanism (which may show only secondary α-deuterium effects) [2]. The site-specific nature of the C1 label is essential for these measurements, as perdeuterated analogs would confound primary and secondary isotope effect contributions, while unlabeled 1-bromopropane provides no measurable kinetic differentiation.

Nucleophilic Substitution Pathway Tracing: C1-Specific Reaction Monitoring

In SN2 reaction mechanism studies involving nucleophilic attack at the C1 carbon of 1-bromopropane, 1-Bromopropane-1-D1 enables unambiguous confirmation of reaction pathway and inversion of configuration through ¹H NMR spectral simplification and mass spectrometric fragment analysis [1]. The elimination of the C1 ¹H NMR signal at δ ~3.4 ppm reduces spectral crowding in the diagnostic region, allowing cleaner observation of C2 and C3 proton behavior as the reaction converts the starting material to products . In photodissociation studies of haloalkanes at 193-248 nm, site-specific deuterium labeling analogous to that in 1-Bromopropane-1-D1 has been systematically used to quantify H-atom production branching ratios from chemically distinct carbon positions, revealing wavelength-dependent abstraction efficiencies [2]. This site-specific tracing capability is particularly valuable when studying competitive SN2 versus E2 pathways, where C1 substitution versus β-elimination outcomes must be distinguished.

2-Bromopropane Impurity Resolution: Differentiating Isomeric Bromopropanes in Industrial Grade Solvent Analysis

Industrial grade 1-bromopropane typically contains 2-bromopropane as an impurity component, and these isomers cannot be distinguished by mass spectrometry alone due to identical molecular weights (122.99 Da) [1]. 1-Bromopropane-1-D1 serves as a chromatographic retention time standard for GC-based separation and identification of 1-BP from 2-BP, leveraging the fact that its single-site deuteration preserves retention time similarity to 1-BP while providing mass spectrometric distinction . This application is critical because 2-bromopropane exhibits distinct toxicological properties from 1-bromopropane: 2-BP causes reproductive and hematopoietic toxicity at 1000 ppm while showing no noticeable neurotoxic changes at 100 ppm, whereas 1-BP is a potent neurotoxicant at comparable exposure levels [2]. The ability to quantify both isomers independently in industrial solvent preparations and exposure monitoring samples is essential for accurate risk assessment and regulatory compliance, as the differential toxicity profiles of these structurally similar compounds preclude using total bromopropane content as a surrogate exposure metric [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromopropane-1-D1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.